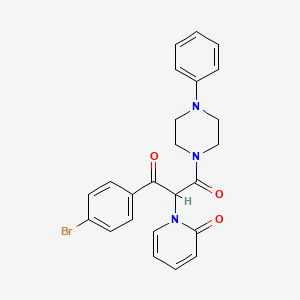![molecular formula C18H24N6O4 B15020088 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15020088.png)
8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one can be achieved through a multi-step organic synthesis process. The key steps typically involve:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy and amino groups: These functional groups can be introduced through nucleophilic substitution reactions using reagents such as hydroxylamine and ethylenediamine.
Attachment of the phenoxypropyl group: This step can be carried out through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino groups, potentially converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ethylenediamine.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology
Due to its structural similarity to naturally occurring purines, it may interact with biological macromolecules such as DNA and proteins, making it a potential candidate for drug development.
Medicine
The compound could be studied for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one would likely involve its interaction with specific molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Caffeine: A stimulant that is structurally similar to purine derivatives.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
What sets 8-[(2-aminoethyl)amino]-6-hydroxy-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
特性
分子式 |
C18H24N6O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H24N6O4/c1-11-4-3-5-13(8-11)28-10-12(25)9-24-14-15(21-17(24)20-7-6-19)23(2)18(27)22-16(14)26/h3-5,8,12,25H,6-7,9-10,19H2,1-2H3,(H,20,21)(H,22,26,27) |
InChIキー |
DZSJRXKWPLGVNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCN)N(C(=O)NC3=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-bis(2-methoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15020012.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15020014.png)
![[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15020016.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
![1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15020026.png)
![2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15020041.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B15020046.png)
![2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B15020047.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15020052.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-N-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amine](/img/structure/B15020060.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B15020069.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020090.png)
